N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Description
N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N6O3S3 and its molecular weight is 474.57. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds containing a thiazole ring are found in many potent biologically active compounds . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Mode of action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Biochemical pathways
Thiazole derivatives represent a class of heterocyclic ring system that possess a broad range of biological activities . They have been found to exhibit antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Result of action
The result of the action of thiazole derivatives can be diverse, depending on the specific compound and its targets. For example, some thiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Properties
IUPAC Name |
N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S3/c1-11-9-29-17(20-11)21-14(26)10-30-19-24-23-18(31-19)22-16(28)12-7-15(27)25(8-12)13-5-3-2-4-6-13/h2-6,9,12H,7-8,10H2,1H3,(H,20,21,26)(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLHUJDPFSNKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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